molecular formula C18H18F3N3O2S B2641945 (2-((Difluoromethyl)thio)phenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034393-32-1

(2-((Difluoromethyl)thio)phenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2641945
CAS No.: 2034393-32-1
M. Wt: 397.42
InChI Key: RJSVUAYVGXOCEA-UHFFFAOYSA-N
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Description

(2-((Difluoromethyl)thio)phenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H18F3N3O2S and its molecular weight is 397.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • A Dipolar Cycloaddition Reaction : A novel single pot dipolar cycloaddition reaction/Cope elimination sequence was developed to access P2X7 antagonists with a synthetically challenging chiral center. This methodology was used for the discovery and preclinical profiling of a P2X7 antagonist clinical candidate, demonstrating the compound's robust receptor occupancy and good tolerability in preclinical species, chosen for advancement into phase I clinical trials for mood disorders treatment (Chrovian et al., 2018).

  • Crystal Structure and DFT Study : The crystal structures of boric acid ester intermediates with benzene rings, obtained through a three-step substitution reaction, were confirmed by various spectroscopic methods. The molecular structures optimized by density functional theory (DFT) were consistent with the crystal structures determined by single crystal X-ray diffraction, highlighting the utility of DFT in predicting and analyzing the molecular structure and properties of such compounds (Huang et al., 2021).

Pharmacological Activities

  • High-Efficacy 5-HT1A Receptor Activation : A study on the selective high-efficacy 5-HT(1A) receptor agonist, showcasing its long-term analgesia in rodent models of chronic nociceptive and neuropathic pain, and preempting allodynia following spinal cord injury. This highlights the potential therapeutic applications of high-efficacy 5-HT(1A) receptor activation in pathological pain management (Colpaert et al., 2004).

Properties

IUPAC Name

[2-(difluoromethylsulfanyl)phenyl]-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O2S/c1-2-13-15(19)16(23-10-22-13)26-11-7-8-24(9-11)17(25)12-5-3-4-6-14(12)27-18(20)21/h3-6,10-11,18H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSVUAYVGXOCEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3SC(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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